molecular formula C8H19N3 B8750193 2-Piperazinepropanamine,1-methyl-(9CI)

2-Piperazinepropanamine,1-methyl-(9CI)

Cat. No.: B8750193
M. Wt: 157.26 g/mol
InChI Key: RKGJWIWVQAHVLV-UHFFFAOYSA-N
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Description

2-Piperazinepropanamine,1-methyl-(9CI) is a piperazine derivative characterized by a propanamine (three-carbon alkylamine) substituent at position 2 of the piperazine ring and a methyl group at position 1. The structural flexibility of piperazine allows for diverse substitutions, influencing physicochemical properties and biological activity.

Key features include:

  • Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.
  • Substituents: A methyl group at position 1 and a propanamine chain (-CH2CH2CH2NH2) at position 2.

Properties

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

3-(1-methylpiperazin-2-yl)propan-1-amine

InChI

InChI=1S/C8H19N3/c1-11-6-5-10-7-8(11)3-2-4-9/h8,10H,2-7,9H2,1H3

InChI Key

RKGJWIWVQAHVLV-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC1CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazinepropanamine,1-methyl-(9CI) typically involves the reaction of piperazine with appropriate alkylating agents. One common method is the alkylation of piperazine with 1-chloro-3-aminopropane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 2-Piperazinepropanamine,1-methyl-(9CI) may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Piperazinepropanamine,1-methyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Piperazinepropanamine,1-methyl-(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-Piperazinepropanamine,1-methyl-(9CI) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural Impact on Physicochemical Properties

  • Polarity : Compounds with electron-withdrawing groups (e.g., acetyl ) exhibit higher polarity, correlating with lower logP values (predicted pKa ~10.39).
  • Thermal Stability : Chloroacetyl-substituted derivatives (e.g., ) show elevated boiling points (454.9°C predicted), likely due to strong dipole interactions.
  • Bioactivity : Piperazine derivatives with aromatic substituents (e.g., pyrimidinyl ) are often explored in kinase inhibitors, while alkylamines (e.g., ) are common in neurotransmitter analogs.

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